molecular formula C6H3ClFNO3 B3034493 3-Chloro-2-fluoro-4-nitrophenol CAS No. 1805115-08-5

3-Chloro-2-fluoro-4-nitrophenol

Cat. No. B3034493
CAS RN: 1805115-08-5
M. Wt: 191.54 g/mol
InChI Key: WPMADSINXSHRSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves halogenation, nitration, and other substitution reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate was achieved through acylation and nitration reactions starting from 2-chloro-4-fluorophenol . Similarly, 3-fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene by methoxylation and demethylation . These methods suggest that the synthesis of this compound could potentially be carried out through similar pathways, involving strategic functionalization of the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction . These studies provide valuable information on the geometry, electronic properties, and intermolecular interactions of such molecules. The presence of electron-withdrawing groups like nitro, chloro, and fluoro substituents can significantly affect the electronic distribution within the molecule, which can be studied using theoretical methods like DFT .

Chemical Reactions Analysis

The chemical reactivity of nitrophenol derivatives is influenced by the presence of substituents on the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration, are common for these compounds . The nitration mechanism and the influence of substituents on the reactivity and orientation of further substitution have been extensively studied . These studies can provide a basis for understanding the reactivity of this compound in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are closely related to their molecular structure. The presence of halogen and nitro groups affects properties such as polarity, boiling point, and solubility. For example, the polarizability and hyperpolarizability of a Schiff-base compound related to nitrophenol derivatives were calculated to understand its non-linear optical properties . The synthesis and characterization of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate included the determination of purity and yield, which are important physical properties for practical applications .

Scientific Research Applications

  • Synthesis and Chemical Reactions : The synthesis of 3-Fluoro-4-nitrophenol, a chemically related compound, has been explored in various studies. Zhang Zhi-de (2011) detailed a synthesis method starting from 2,4-difluoronitrobenzene, achieving high purity and yield (Zhang Zhi-de, 2011). Another study by Lu Zhou (2008) described a multi-step synthesis involving diazotization, hydrolysis, and nitration, achieving a 23% yield with 99.6% purity (Lu Zhou, 2008).

  • Environmental Degradation Studies : Saritha et al. (2007) compared various advanced oxidation processes for degrading 4-chloro-2-nitrophenol, a compound structurally similar to 3-Chloro-2-fluoro-4-nitrophenol, highlighting the effectiveness of UV/Fenton process in partial mineralization (Saritha et al., 2007).

  • Bioremediation and Environmental Impact : A study by Min et al. (2017) demonstrated the use of Burkholderia sp. strain SJ98 in the bioremediation of soils contaminated with various nitrophenols, including 2-chloro-4-nitrophenol, indicating potential applications in environmental cleanup (Min et al., 2017).

  • Analytical Applications : A study by Wei Li et al. (2016) described the development of a ratiometric fluorescent molecularly imprinted sensor for the detection of 4-nitrophenol, showcasing the application of similar compounds in sensor technology (Wei Li et al., 2016).

Safety and Hazards

The safety information for 3-Chloro-2-fluoro-4-nitrophenol indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

3-Chloro-2-fluoro-4-nitrophenol has been used in the solid phase synthesis of benzimidazoles and quinoxalin-2-ones . It was also used in the synthesis of 2-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene . This suggests that it could have potential applications in the synthesis of other complex organic compounds in the future.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluoro-4-nitrophenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nitro group in this compound can undergo reduction, forming reactive intermediates that can interact with cellular components, leading to various biochemical effects .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes related to detoxification and stress response, thereby influencing cellular metabolism. Additionally, this compound can disrupt mitochondrial function, leading to altered energy production and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics. The compound’s nitro group can also participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and alter gene expression. These interactions highlight the compound’s potential as a tool for studying oxidative stress and enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat. Over time, its degradation products can accumulate, potentially altering its biochemical effects. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as hematological changes. These toxic effects are likely due to the compound’s ability to generate ROS and disrupt cellular function. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity increases dramatically .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also lead to the formation of reactive intermediates that can bind to and modify proteins and DNA, potentially leading to toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This accumulation can lead to localized effects, particularly in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, this compound can disrupt electron transport and induce oxidative stress, while in the nucleus, it can interact with DNA and transcription factors, influencing gene expression .

properties

IUPAC Name

3-chloro-2-fluoro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMADSINXSHRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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